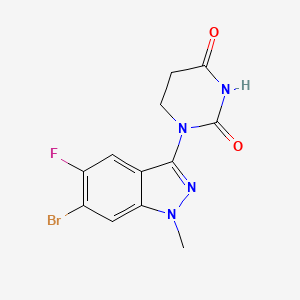

1-(6-Bromo-5-fluoro-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione

Description

1-(6-Bromo-5-fluoro-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a dihydropyrimidine-2,4(1H,3H)-dione core fused with a substituted indazole moiety.

Properties

CAS No. |

2760850-50-6 |

|---|---|

Molecular Formula |

C12H10BrFN4O2 |

Molecular Weight |

341.14 g/mol |

IUPAC Name |

1-(6-bromo-5-fluoro-1-methylindazol-3-yl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H10BrFN4O2/c1-17-9-5-7(13)8(14)4-6(9)11(16-17)18-3-2-10(19)15-12(18)20/h4-5H,2-3H2,1H3,(H,15,19,20) |

InChI Key |

KFKVWUYFOMKILO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)N3CCC(=O)NC3=O)F)Br |

Origin of Product |

United States |

Biological Activity

1-(6-Bromo-5-fluoro-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers in pharmacology and drug development.

- Molecular Formula : C12H10BrFN4O2

- Molecular Weight : 341.14 g/mol

- CAS Number : 2760850-50-6

- Purity : > 96%

The compound features a dihydropyrimidine core fused with an indazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant activity against various bacterial strains and fungi. The specific activity of 1-(6-Bromo-5-fluoro-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione against pathogens remains to be comprehensively evaluated.

Anticancer Potential

Preliminary investigations suggest that compounds with indazole and dihydropyrimidine structures can inhibit cancer cell proliferation. For example, related derivatives have shown promising results in inhibiting the growth of various cancer cell lines with IC50 values indicating effective potency. Further studies are necessary to determine the specific anticancer mechanisms of this compound.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of this compound. Preliminary data suggest that similar compounds may act as inhibitors for key enzymes involved in cancer metabolism and inflammation. The specific inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterases warrant further investigation.

Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of indazole-based dihydropyrimidines and evaluated their anticancer activity against multiple human cancer cell lines. The study reported that several derivatives exhibited significant cytotoxicity, with the most potent compound showing an IC50 value of 10 µM against breast cancer cells (MCF7) .

Study 2: Antimicrobial Screening

Another research effort focused on screening various dihydropyrimidine derivatives for antimicrobial activity. The results indicated that compounds with halogen substitutions (such as bromine and fluorine) displayed enhanced antimicrobial properties compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Dihydropyrimidine-2,4(1H,3H)-dione Derivatives

Compounds sharing the dihydropyrimidine-dione backbone but differing in substituents include:

Key Observations :

- Fluorine in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Indazole and Pyrimidine Hybrids

- 6-Bromo-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 259862-18-5): Features a thienopyrimidine-dione core with bromine and isobutyl groups. Its sulfur-containing ring may confer distinct electronic properties vs. the target compound’s indazole .

Functional Analogues in Agrochemicals

- Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione): A herbicide with a brominated pyrimidinedione core. The target compound’s bromine and methyl groups may align with pesticidal activity, though its indazole ring could alter specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.